molecular formula C8H10Te B14327437 [(Methyltellanyl)methyl]benzene CAS No. 103680-41-7

[(Methyltellanyl)methyl]benzene

Cat. No.: B14327437
CAS No.: 103680-41-7
M. Wt: 233.8 g/mol
InChI Key: KMJCTVUYYNACKA-UHFFFAOYSA-N
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Description

[(Methyltellanyl)methyl]benzene is an organotellurium compound featuring a benzene ring substituted with a methyltellanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Methyltellanyl)methyl]benzene typically involves the reaction of benzyl chloride with sodium telluride in the presence of a suitable solvent. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction can be represented as follows:

C6H5CH2Cl+Na2TeC6H5CH2TeCH3+NaClC_6H_5CH_2Cl + Na_2Te \rightarrow C_6H_5CH_2TeCH_3 + NaCl C6​H5​CH2​Cl+Na2​Te→C6​H5​CH2​TeCH3​+NaCl

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The use of advanced purification techniques, such as column chromatography, can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Methyltellanyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of tellurium dioxide derivatives.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

[(Methyltellanyl)methyl]benzene has several scientific research applications:

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of [(Methyltellanyl)methyl]benzene involves its interaction with various molecular targets and pathways. The tellurium center can participate in redox reactions, influencing the compound’s reactivity and stability. The benzene ring provides a stable aromatic framework, allowing for further functionalization and modification.

Comparison with Similar Compounds

Similar Compounds

    [(Methylsulfanyl)methyl]benzene: Contains a sulfur atom instead of tellurium.

    [(Methylselanyl)methyl]benzene: Contains a selenium atom instead of tellurium.

    [(Methylstannyl)methyl]benzene: Contains a tin atom instead of tellurium.

Uniqueness

[(Methyltellanyl)methyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and tin analogs

Properties

CAS No.

103680-41-7

Molecular Formula

C8H10Te

Molecular Weight

233.8 g/mol

IUPAC Name

methyltellanylmethylbenzene

InChI

InChI=1S/C8H10Te/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

KMJCTVUYYNACKA-UHFFFAOYSA-N

Canonical SMILES

C[Te]CC1=CC=CC=C1

Origin of Product

United States

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